5-Bromo-2-naphthyl benzoate
CAS No.:
Cat. No.: VC0857771
Molecular Formula: C17H11BrO2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11BrO2 |
|---|---|
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | (5-bromonaphthalen-2-yl) benzoate |
| Standard InChI | InChI=1S/C17H11BrO2/c18-16-8-4-7-13-11-14(9-10-15(13)16)20-17(19)12-5-2-1-3-6-12/h1-11H |
| Standard InChI Key | PNECGAQSBNVSBN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Introduction
Chemical Structure and Basic Properties
5-Bromo-2-naphthyl benzoate is characterized by its naphthalene ring system with a bromine substituent at position 5 and a benzoyl group attached through an ester linkage at position 2. This arrangement creates a molecule with specific electronic and steric properties that differentiate it from other brominated naphthalene derivatives.
Molecular Identification
The compound is formally identified through several chemical identifiers, providing a standardized means of recognition in chemical databases and literature. The molecular formula indicates the exact atomic composition, while the molecular weight provides crucial information for analytical procedures and synthesis calculations.
| Property | Value |
|---|---|
| IUPAC Name | (5-bromonaphthalen-2-yl) benzoate |
| Molecular Formula | C₁₇H₁₁BrO₂ |
| Molecular Weight | 327.2 g/mol |
| Structure Classification | Benzoate ester; Brominated naphthalene derivative |
The structure features a naphthalene core with the bromine atom positioned at carbon-5, creating an asymmetric distribution of electron density across the aromatic system. This electronic configuration influences the compound's reactivity patterns and potential interactions with biological systems or catalytic environments.
Physical Characteristics
While specific physical data for 5-Bromo-2-naphthyl benzoate is limited in the literature, physical properties can be reasonably estimated based on related compounds. The non-brominated parent compound, 2-naphthyl benzoate, exhibits a crystalline structure with a melting point of 105-109°C . The addition of a bromine atom typically increases molecular weight and can affect intermolecular forces, potentially elevating the melting point compared to the non-brominated analog.
Similar to other benzoate esters with aromatic substituents, 5-Bromo-2-naphthyl benzoate is expected to have limited water solubility but good solubility in organic solvents such as ethanol, acetone, and common halogenated solvents. The logP value (partition coefficient) for the parent compound 2-naphthyl benzoate is approximately 4.059, suggesting significant lipophilicity . The addition of bromine would likely increase this value further, enhancing its lipophilic character.
Synthesis and Preparation Methods
The synthesis of 5-Bromo-2-naphthyl benzoate presents interesting challenges in regioselectivity due to the multiple potential bromination sites on the naphthalene ring system. Understanding the reaction conditions that favor bromination at the 5-position versus other positions is critical for successful synthesis of this specific isomer.
Bromination Patterns in Naphthalene Derivatives
Research on the bromination of 2-naphthyl benzoate indicates that the reaction typically favors substitution at position 1 rather than position 5. When 2-naphthyl benzoate is treated with bromine in glacial acetic acid with iron catalyst, the primary product is 1-bromo-2-naphthyl benzoate rather than the 5-bromo isomer . This selectivity is attributed to the electronic directing effects of the benzoyloxy group on the naphthalene ring system.
The experimental procedure for this bromination involves:
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Dissolving 2-naphthyl benzoate in glacial acetic acid
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Adding bromine solution gradually (approximately 1.5 molecular proportions)
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Introducing a trace of iron powder as catalyst
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Maintaining the reaction with stirring and heating for several hours
Structural Comparison with Related Compounds
Understanding 5-Bromo-2-naphthyl benzoate in the context of related compounds provides insights into its unique chemical behavior and potential applications. This comparative analysis helps position this specific isomer within the broader family of brominated naphthalene derivatives.
Comparison with 1-Bromo-2-naphthyl benzoate
The isomeric 1-bromo-2-naphthyl benzoate differs from 5-Bromo-2-naphthyl benzoate in the position of the bromine atom on the naphthalene ring. This positional difference significantly impacts reactivity, as the 1-position is adjacent to the ester functionality, creating different electronic and steric environments. The 1-bromo isomer has been more extensively studied and has a documented melting point of 98-99°C .
The hydrolysis behavior also differs between isomers. 1-Bromo-2-naphthyl benzoate undergoes alkaline hydrolysis to yield 1-bromo-2-naphthol and benzoic acid in good yields . The hydrolysis products of 5-Bromo-2-naphthyl benzoate would correspondingly be 5-bromo-2-naphthol and benzoic acid, though with potentially different reaction kinetics due to the altered electronic structure.
Relationship to Other Brominated Aromatic Compounds
The chemical behavior of 5-Bromo-2-naphthyl benzoate can be contextualized within the broader class of brominated aromatic esters. Brominated aromatic compounds are valuable in organic synthesis as:
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Intermediates for cross-coupling reactions (Suzuki, Sonogashira, Heck reactions)
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Precursors for metallation reactions
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Building blocks for more complex structures
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Model compounds for studying substituent effects on aromatic systems
The presence of both the bromine atom and the benzoate group creates a molecule with dual functionality, allowing for selective transformations at either site. This bifunctional character potentially makes 5-Bromo-2-naphthyl benzoate a versatile synthetic intermediate, despite its more limited documentation in the literature compared to other brominated naphthalene derivatives.
Analytical Characterization
The identification and characterization of 5-Bromo-2-naphthyl benzoate typically involve multiple complementary analytical techniques. These methods collectively provide confirmation of structure, purity assessment, and detailed spectroscopic fingerprints.
Spectroscopic Properties
While specific spectroscopic data for 5-Bromo-2-naphthyl benzoate is limited in the available literature, characteristic spectral features can be predicted based on structural features and related compounds:
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NMR Spectroscopy: The ¹H NMR spectrum would display signals characteristic of the naphthalene and benzoate aromatic protons in the δ 7.0-8.5 ppm region, with specific coupling patterns reflecting the substitution pattern. The absence of a proton signal at the 5-position (compared to 2-naphthyl benzoate) would be diagnostic of bromination at this position.
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IR Spectroscopy: Strong absorption bands would be expected for the ester carbonyl (typically around 1720-1740 cm⁻¹) and aromatic C=C stretching vibrations (1600-1450 cm⁻¹). The C-Br stretching vibration would typically appear in the 600-500 cm⁻¹ region.
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Mass Spectrometry: The molecular ion peak would show the characteristic isotope pattern of bromine-containing compounds (M and M+2 peaks in approximately 1:1 ratio), and fragmentation patterns would likely include loss of the benzoate group and various cleavages of the naphthalene ring system.
Chromatographic Behavior
Chromatographic methods would be essential for purification and analysis of 5-Bromo-2-naphthyl benzoate. Based on similar compounds, it would likely exhibit good retention and resolution on standard reversed-phase HPLC systems using acetonitrile/water or methanol/water gradients. The UV detection would benefit from the strong absorption of the naphthalene chromophore, typically allowing sensitive detection in the 220-280 nm range.
Comparison with Other Brominated Naphthalene Derivatives
Placing 5-Bromo-2-naphthyl benzoate in context with other brominated naphthalene derivatives provides valuable insights into its relative reactivity and potential applications.
Structure-Property Relationships
The position of bromine substitution on the naphthalene ring significantly affects physical properties and chemical reactivity. A systematic comparison reveals important trends:
The positional isomers of brominated naphthyl benzoates demonstrate how subtle structural changes can significantly impact physical properties and chemical behavior. The electronic effects of the bromine atom and its position relative to the benzoate group create unique reactivity patterns for each isomer.
Synthetic Utility Comparison
Different brominated naphthalene derivatives offer varying utility in synthetic applications:
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1-Brominated derivatives: Often more reactive in nucleophilic substitution due to proximity effects when functional groups are at the 2-position
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5-Brominated derivatives: Potentially more selective in certain coupling reactions due to reduced steric hindrance and electronic effects
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Polyhalogenated derivatives: Offer multiple sites for sequential functionalization
The specific utility of 5-Bromo-2-naphthyl benzoate would derive from its unique substitution pattern, potentially offering reactivity that complements rather than duplicates that of more commonly studied isomers.
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